BPTES

概要

説明

ビス-2-(5-フェニルアセトアミド-1,3,4-チアゾール-2-イル)エチルスルフィドは、グルタミナーゼ-1の選択的阻害剤であり、その結果、グルタミン分解を阻害します。 この化合物は、その強力な抗腫瘍活性で知られており、老化細胞の除去において重要な役割を果たしています .

科学的研究の応用

ビス-2-(5-フェニルアセトアミド-1,3,4-チアゾール-2-イル)エチルスルフィドは、幅広い科学研究に応用されています。

作用機序

ビス-2-(5-フェニルアセトアミド-1,3,4-チアゾール-2-イル)エチルスルフィドは、グルタミンをグルタミン酸に変換する酵素であるグルタミナーゼ-1を選択的に阻害することにより、その効果を発揮します . この阻害は、グルタミン分解経路を阻害し、癌細胞におけるエネルギー生成と生合成を減少させ、最終的にそれらの増殖と増殖を阻害します .

類似の化合物との比較

類似の化合物

CB-839: 現在臨床試験中の別の強力なグルタミナーゼ阻害剤.

化合物968: 癌研究で使用されるパングルタミナーゼ阻害剤.

独自性

ビス-2-(5-フェニルアセトアミド-1,3,4-チアゾール-2-イル)エチルスルフィドは、グルタミナーゼ-1を阻害する際の高い特異性と効率により、癌研究と治療における貴重なツールとなっています .

生化学分析

Biochemical Properties

BPTES plays a pivotal role in biochemical reactions by inhibiting the enzyme glutaminase-1 (GLS1). Glutaminase-1 catalyzes the conversion of glutamine to glutamate, a critical step in the glutaminolysis pathway. By inhibiting GLS1, this compound effectively disrupts this pathway, leading to reduced glutamate production and subsequent inhibition of cancer cell proliferation . The interaction between this compound and GLS1 is highly specific, with this compound binding to the enzyme and preventing its catalytic activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation by disrupting glutaminolysis . This inhibition leads to a decrease in ATP production, which is essential for cell growth and survival. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a specific mechanism of action. This compound binds to GLS1, forming an inactive enzyme complex that prevents the conversion of glutamine to glutamate . This binding interaction is crucial for the inhibitory activity of this compound. Furthermore, this compound has been shown to induce changes in gene expression, leading to the downregulation of genes involved in cell proliferation and survival . The inhibition of GLS1 by this compound also results in decreased levels of glutamate, which in turn affects various metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can sustain its inhibitory effects on GLS1, leading to prolonged suppression of cancer cell proliferation . The exact temporal dynamics of this compound’s effects may vary depending on the specific experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of this compound have been extensively studied in animal models to determine its efficacy and safety at different dosages. It has been observed that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of GLS1 and greater antitumor activity . At very high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of optimizing the dosage for therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of GLS1 and tumor suppression .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of GLS1. By blocking the conversion of glutamine to glutamate, this compound disrupts the glutaminolysis pathway, which is essential for the production of ATP and other metabolites required for cell growth . This inhibition affects various downstream metabolic processes, including the tricarboxylic acid (TCA) cycle and nucleotide biosynthesis . Additionally, this compound has been shown to influence the levels of other metabolites, such as amino acids and nucleotides, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. This compound is known to be taken up by cells through specific transporters, allowing it to reach its target enzyme, GLS1 . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where GLS1 is localized . This targeted distribution enhances the inhibitory effects of this compound on GLS1 and ensures its effective action within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the mitochondria where GLS1 is located . This localization is crucial for its inhibitory activity, as it allows this compound to directly interact with GLS1 and block its catalytic function . Additionally, this compound may undergo post-translational modifications that influence its localization and activity within the cell . These modifications can affect the stability and efficacy of this compound, further modulating its impact on cellular processes .

準備方法

合成経路と反応条件

ビス-2-(5-フェニルアセトアミド-1,3,4-チアゾール-2-イル)エチルスルフィドは、アミン前駆体をフェニルアセチル酸無水物と反応させることで合成することができます。フェニルアセチル酸無水物は、二酸化炭素とベンジルマグネシウムクロリドから調製され、その後、その場でイソブチルクロロホルマートで処理されます . この化合物の崩壊補正された単離放射化学収率は、40分の合成時間で9.5%でした .

工業的生産方法

工業的な環境では、ビス-2-(5-フェニルアセトアミド-1,3,4-チアゾール-2-イル)エチルスルフィドは、乳化プロセスを使用して、しばしばポリマーナノ粒子内に封入されます。 この方法は、非封入型と比較して、その薬物動態と有効性を高めます .

化学反応の分析

反応の種類

ビス-2-(5-フェニルアセトアミド-1,3,4-チアゾール-2-イル)エチルスルフィドは、酸化、還元、および置換反応を含むさまざまな化学反応を受けます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酢酸アンモニウム、ジメチルスルホキシド、およびメタノールが含まれます . 反応は、通常、目的の生成物の生成を保証するために、制御された条件下で行われます。

生成される主な生成物

これらの反応から生成される主な生成物には、さらなる科学研究や応用で使用される、ビス-2-(5-フェニルアセトアミド-1,3,4-チアゾール-2-イル)エチルスルフィドのさまざまな誘導体が含まれます .

類似化合物との比較

Similar Compounds

CB-839: Another potent glutaminase inhibitor currently in clinical trials.

Compound 968: A pan-glutaminase inhibitor used in cancer research.

DON: A glutamine antagonist that broadly inhibits glutamine-using enzymes.

Uniqueness

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide is unique due to its high specificity and efficiency in inhibiting glutaminase-1, making it a valuable tool in cancer research and therapy .

特性

IUPAC Name |

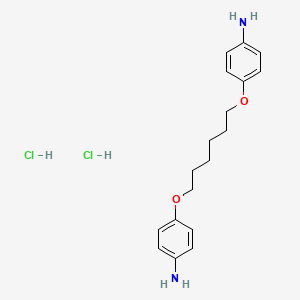

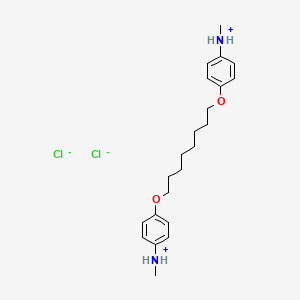

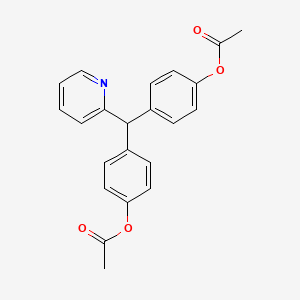

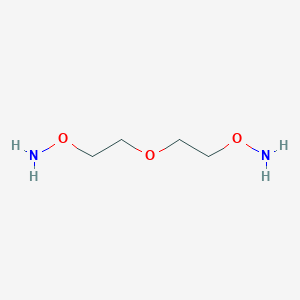

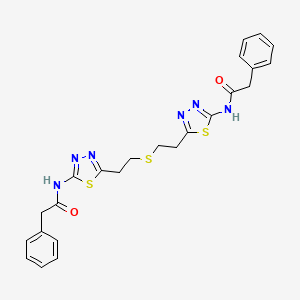

2-phenyl-N-[5-[2-[2-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2S3/c31-19(15-17-7-3-1-4-8-17)25-23-29-27-21(34-23)11-13-33-14-12-22-28-30-24(35-22)26-20(32)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJIPXYRSZHCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314045-39-1 | |

| Record name | 314045-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BPTES interact with its target, GLS?

A1: this compound binds to an allosteric site located at the dimer interface of GLS. [, ] This interaction triggers a significant conformational change in a flexible loop near the catalytic site, known as the “activation loop,” locking the GLS tetramer in an inactive state. [, ]

Q2: What are the downstream effects of GLS inhibition by this compound?

A2: Inhibiting GLS with this compound disrupts glutaminolysis, a metabolic pathway crucial for cancer cell energy production and biosynthesis. [, ] This disruption leads to decreased levels of glutamate, α-ketoglutarate, aspartate, fumarate, and malate, impacting various cellular processes. [] this compound treatment has been shown to:

- Reduce cell proliferation and viability [, , ]

- Induce apoptosis [, ]

- Inhibit tumor growth [, ]

- Enhance the cytotoxic effects of other therapies [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H22N8O2S3, and its molecular weight is 526.67 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers do not offer comprehensive spectroscopic data, several studies utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to analyze this compound and its interactions. [, , ]

Q5: What is known about the material compatibility and stability of this compound?

A5: The research provided focuses primarily on the biological activity and therapeutic potential of this compound. Information regarding its compatibility with various materials or its stability under different storage conditions is limited within these studies.

Q6: Does this compound possess any catalytic properties itself?

A6: this compound is primarily recognized as an enzyme inhibitor. Its mechanism of action revolves around binding to and inhibiting GLS, rather than exhibiting catalytic activity. [, ]

Q7: Have there been computational studies conducted on this compound?

A7: Yes, computational chemistry and modeling have been employed to investigate this compound and its analogs. [, ] These studies often involve:

- X-ray crystallography to determine the binding mode of this compound to GLS. [, ]

- Structure-activity relationship (SAR) studies to optimize the inhibitory potency and pharmacokinetic properties of this compound analogs. [, ]

Q8: How do modifications to the this compound structure affect its activity?

A8: Extensive SAR studies have been conducted on this compound, exploring the impact of structural modifications on its potency, selectivity, and pharmacokinetic properties. [, , ] These studies reveal that:

- Truncating specific parts of the this compound molecule can maintain potency while improving solubility. []

- Replacing the flexible chain moiety with distinct saturated heterocyclic cores enhances microsomal stability. []

- Modifying the core, core linker, and wing linker of this compound can influence its inhibitory activity and selectivity towards GLS1. []

Q9: What are the challenges associated with this compound formulation?

A9: this compound exhibits poor aqueous solubility, hindering its bioavailability and clinical development. [, ]

Q10: What strategies are being explored to improve this compound formulation?

A10: Research highlights the development of this compound nanoparticles as a promising strategy to enhance its solubility, pharmacokinetic profile, and efficacy. [] Encapsulating this compound within nanoparticles offers several advantages, including:

- Improved drug delivery and tumor penetration. [, ]

- Enhanced cellular uptake and intracellular release. [, ]

- Reduced toxicity compared to unencapsulated this compound. []

Q11: Is there information on SHE regulations regarding this compound?

A11: The provided research papers primarily focus on the preclinical evaluation of this compound. Specific details concerning SHE regulations and compliance are not extensively discussed.

Q12: What is known about the PK/PD profile of this compound?

A12: While detailed PK/PD data is limited within the provided research, some studies demonstrate that this compound nanoparticles exhibit improved pharmacokinetic properties compared to unencapsulated this compound. [] These improvements include enhanced drug exposure and tumor accumulation.

Q13: What in vitro models have been used to assess this compound efficacy?

A13: Various cancer cell lines have been utilized to evaluate the antitumor activity of this compound in vitro. These include:

- Myeloid leukemia cell lines (OCI-AML3, THP1) []

- Breast cancer cell lines (MDA-MB-231) []

- Human B cell lymphoma cell lines (P493) []

- Pancreatic cancer cell lines (Mia Paca2, Panc03.27) []

Q14: What in vivo models have been used to study this compound?

A14: Several in vivo models have been employed to evaluate the efficacy of this compound, including:

- Mouse models of hepatocellular carcinoma [, ]

- Human tumor xenograft models [, ]

- Patient-derived xenograft (PDX) models of pancreatic cancer []

Q15: Are there known mechanisms of resistance to this compound?

A15: While the provided research does not delve into specific resistance mechanisms for this compound, some studies highlight the potential for cancer cells to circumvent GLS1 inhibition by upregulating compensatory pathways. [] One identified mechanism involves:

- Increased activity of glutamine-pyruvate transaminase, leading to glutamate production through an alternative pathway. []

Q16: What drug delivery strategies are employed to improve this compound targeting?

A16: Nanoparticle encapsulation has emerged as a promising approach to enhance this compound delivery and targeting to tumor cells. [, ] This strategy leverages:

Q17: Are there any known biomarkers for predicting this compound efficacy?

A17: Research suggests that potential biomarkers for this compound response include:

- High expression of the GLS splice isoform GAC [, ]

- Low glutamine to glutamate ratio []

- Low expression of genes involved in compensatory glutamate production pathways, such as Pyruvate Carboxylase and GLS2 []

Q18: What analytical techniques are commonly used to study this compound?

A18: Various analytical methods are employed to characterize, quantify, and monitor this compound, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。